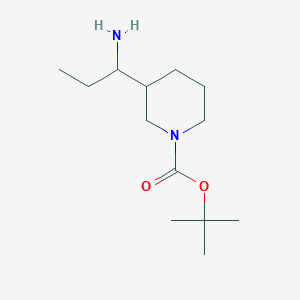tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate
CAS No.: 1290046-61-5
Cat. No.: VC5666807
Molecular Formula: C13H26N2O2
Molecular Weight: 242.363
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1290046-61-5 |
|---|---|
| Molecular Formula | C13H26N2O2 |
| Molecular Weight | 242.363 |
| IUPAC Name | tert-butyl 3-(1-aminopropyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H26N2O2/c1-5-11(14)10-7-6-8-15(9-10)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |
| Standard InChI Key | KLYQWOXEDGDKEN-UHFFFAOYSA-N |
| SMILES | CCC(C1CCCN(C1)C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate belongs to the class of Boc-protected amines, a family of compounds extensively employed in peptide synthesis and drug development. The molecular formula C₁₃H₂₆N₂O₂ corresponds to a molecular weight of 242.36 g/mol . Its IUPAC name reflects the substitution pattern: the piperidine ring is functionalized at the 3-position with a 1-aminopropyl group, while the 1-position is occupied by a tert-butyl carbamate moiety. This arrangement ensures steric protection of the amine, enhancing stability during synthetic procedures.
The compound’s structure is critical for its reactivity. The Boc group serves as a temporary protective moiety that can be selectively removed under acidic conditions, while the primary amine on the propyl side chain remains available for subsequent functionalization. This duality makes the compound a versatile building block in medicinal chemistry.
Physicochemical Properties
The compound exhibits distinct physical and chemical properties that influence its handling and application:
| Property | Value |
|---|---|
| Boiling Point | 326.7 ± 15.0 °C (Predicted) |
| Density | 1.007 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.61 ± 0.29 (Predicted) |
| Storage Conditions | 2–8°C (protect from light) |
These properties underscore the compound’s thermal stability and moderate polarity, which facilitate its use in reactions requiring anhydrous or low-temperature conditions . The predicted pKa of 10.61 suggests that the amine group remains protonated under physiological pH, a trait relevant to its behavior in biological systems.
| Supplier | Purity | Packaging | Price (USD) | Updated Date |
|---|---|---|---|---|
| AK Scientific | N/A | 5 g | 1,268 | 2021/12/16 |
| Ambeed | 97% | 100 mg | 68 | 2021/12/16 |
| Ambeed | 97% | 250 mg | 136 | 2021/12/16 |
| Crysdot | 97% | 250 mg | 232 | 2021/12/16 |
| Ambeed | 97% | 1 g | 382 | 2021/12/16 |
This pricing structure reflects economies of scale, with larger quantities commanding disproportionately higher costs—a common trend in fine chemical distribution . Researchers must balance budgetary constraints against project requirements when selecting suppliers.
Synthetic Utility and Applications
Role in Pharmaceutical Synthesis
As a Boc-protected amine, this compound is primarily employed to safeguard reactive nitrogen centers during multi-step syntheses. For example, in the production of kinase inhibitors or neuroactive agents, the Boc group prevents unwanted side reactions at the amine site while allowing modifications elsewhere on the molecule. Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) regenerates the free amine for further coupling .
Biochemical Research Applications
The aminopropyl side chain enables conjugation with carboxylic acids, aldehydes, or other electrophiles, making the compound a precursor for fluorescent probes or enzyme substrates. In proteomics, such derivatives assist in studying protein-protein interactions or post-translational modifications.
Comparative Analysis with Related Compounds
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate differs from structurally similar Boc-protected piperidines (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) in the positioning of functional groups. The 3-substitution pattern imposes distinct steric and electronic effects, influencing reactivity in nucleophilic acyl substitutions or reductive aminations. Such nuances highlight the importance of regiochemistry in designing synthetic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume